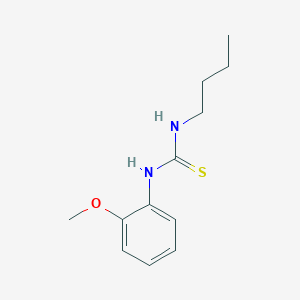
N-butyl-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(2-methoxyphenyl)thiourea, also known as BU-T, is a chemical compound that has been extensively studied for its various applications in scientific research. BU-T is a thiourea derivative that has been used in several biochemical and physiological studies due to its unique properties and mechanism of action.
Mecanismo De Acción
N-butyl-N'-(2-methoxyphenyl)thiourea exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis. Activation of the AMPK pathway leads to increased glucose uptake and fatty acid oxidation, making it a potential therapeutic target for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been extensively studied. One of the primary effects of this compound is the inhibition of PTP1B, which leads to enhanced insulin sensitivity and glucose uptake in cells. Additionally, this compound has been shown to activate the AMPK pathway, which leads to increased glucose uptake and fatty acid oxidation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Finally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields high purity this compound, making it an ideal compound for scientific research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it an ideal tool for studying various physiological processes.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the study of N-butyl-N'-(2-methoxyphenyl)thiourea include the development of analogs with improved selectivity and potency, the use of this compound in combination with other therapeutic agents, and the study of this compound in animal models of neurodegenerative diseases.
Métodos De Síntesis
N-butyl-N'-(2-methoxyphenyl)thiourea can be synthesized through a simple and efficient method that involves the reaction of butylamine and 2-methoxyphenyl isothiocyanate in a solvent. The reaction yields this compound as a white crystalline solid that can be purified through recrystallization. The synthesis method is straightforward and yields high purity this compound, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
N-butyl-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research for its various applications. One of the primary applications of this compound is as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of type 2 diabetes.
This compound has also been used in studies related to cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
1-butyl-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-9-13-12(16)14-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWDPKOJKPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

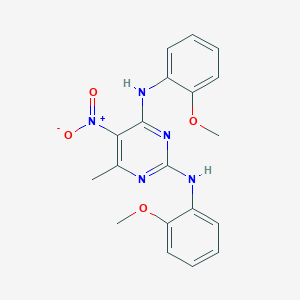
![1-(4-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025190.png)
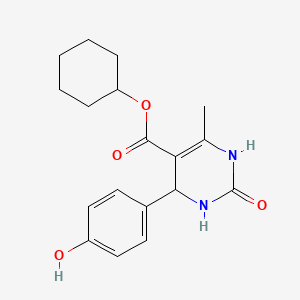
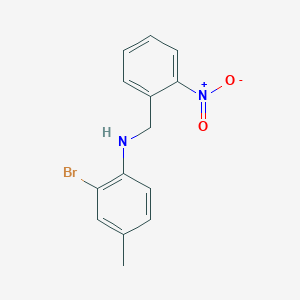
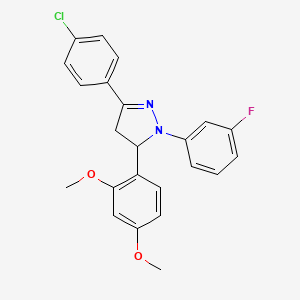
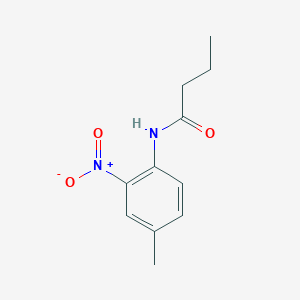
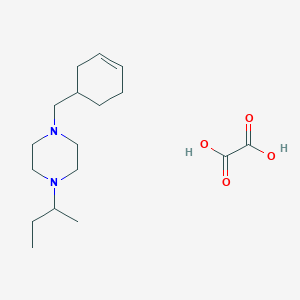
![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025247.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5025257.png)
![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025260.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B5025272.png)
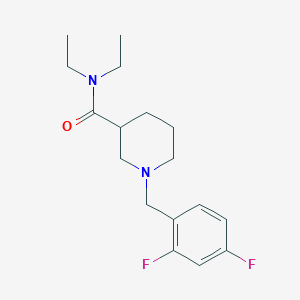
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanone hydrochloride](/img/structure/B5025294.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)